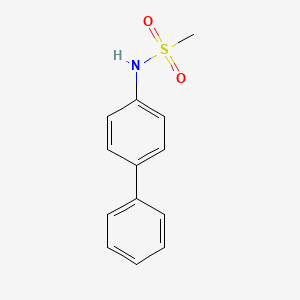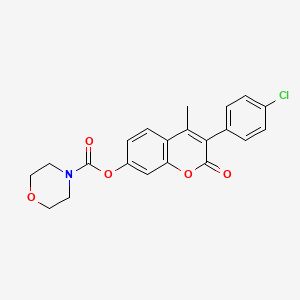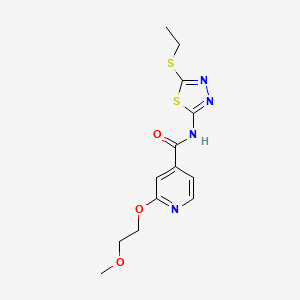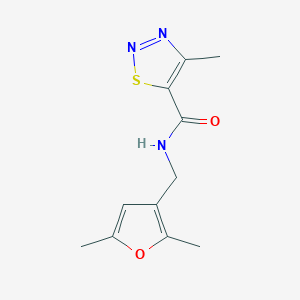
N-(4-phenylphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-phenylphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methanesulfonamide group attached to a biphenyl structure
Wissenschaftliche Forschungsanwendungen
N-(4-phenylphenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Safety and Hazards
The safety data sheet for a similar compound, “N-(4-ACETYL-PHENYL)-METHANESULFON-AMIDE”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Wirkmechanismus
Mode of Action
It belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The biochemical pathways affected by N-(4-phenylphenyl)methanesulfonamide are currently unknown
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(4-phenylphenyl)methanesulfonamide can be synthesized through several methods. One common approach involves the copper-catalyzed arylation of sulfonamides with arylboronic acids. The general procedure includes the following steps:
- A mixture of copper salt (0.2 mmol) and arylboronic acid (1.0 mmol) is prepared in water (6 mL).
- A base (1.3 mmol) and sulfonamide (1.0 mmol) are added to the mixture.
- The reaction mixture is stirred vigorously under reflux conditions for the appropriate time.
- After completion, the reaction mixture is cooled to room temperature, and the product is filtered and purified by recrystallization using ethyl acetate and n-hexane .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar copper-catalyzed reactions. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-phenylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with a single sulfonamide group.
N-(4-methylphenyl)methanesulfonamide: Similar structure with a methyl group on the phenyl ring.
N-(4-chlorophenyl)methanesulfonamide: Contains a chlorine substituent on the phenyl ring.
Uniqueness
N-(4-phenylphenyl)methanesulfonamide is unique due to its biphenyl structure, which provides additional steric and electronic properties compared to simpler sulfonamides. This uniqueness can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in research and industrial applications .
Eigenschaften
IUPAC Name |
N-(4-phenylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-17(15,16)14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBGJIPLRFDOJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2893983.png)
![6-benzyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2893984.png)

![1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2893990.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2893992.png)
![3-Tert-butylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2893993.png)
![N-{5-[(1E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-en-1-yl]pyridin-2-yl}acetamide](/img/structure/B2893996.png)
![(E)-2-cyano-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2893997.png)

![5-(4-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2894001.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(phenylthio)propanamide](/img/structure/B2894002.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2894004.png)
